4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Metabolic Profiling and Disposition
- Disposition and Metabolism of SB-649868 : This study focuses on SB-649868, a novel orexin 1 and 2 receptor antagonist, analyzing its disposition and metabolism in humans. The compound is extensively metabolized, with principal routes involving oxidation and the presence of specific metabolites in the excreta, showcasing the complex metabolic pathways involved in processing these types of molecules (Renzulli et al., 2011).
Pharmacological Effects
- Anxiolytic-like Effects of Arylpiperazine Derivatives : Research into arylpiperazine derivatives, focusing on their potential anxiolytic action through effects on the GABAergic and 5-HT systems, highlights the therapeutic potential of compounds with similar structures in treating anxiety disorders. This study provides insight into the biochemical pathways involved and the potential for antioxidant activity (Kędzierska et al., 2019).
New Psychoactive Substances
- Prevalence of New Psychoactive Substances in Hair : This study investigates the prevalence of new psychoactive substances, including piperazines, in hair samples, reflecting on the changing patterns of drug use. It underscores the importance of including such compounds in toxicological screenings due to their increasing presence (Rust et al., 2012).
Mechanism of Action
Target of Action
It contains an imidazole ring, which is known to interact with various biological targets . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The presence of the imidazole ring might contribute to the compound’s interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to induce various biological effects, depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-15-3-2-14-12(15)16-4-6-17(7-5-16)13(19)18-8-10-20-11-9-18/h2-3H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYAUCSTGLMTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine |
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